Rimegepant

Übersicht

Beschreibung

Rimegepant is an orally administered small-molecule calcitonin gene-related peptide receptor antagonist. It is primarily used for the acute treatment of migraine with or without aura in adults and for the preventive treatment of episodic migraine . This compound offers a convenient and potentially faster response time due to its formulation as an orally disintegrating tablet .

Wissenschaftliche Forschungsanwendungen

Rimegepant hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zu Calcitonin-Gen-verwandten Peptid-Rezeptor-Antagonisten und ihren chemischen Eigenschaften verwendet.

Biologie: this compound wird auf seine Interaktionen mit biologischen Rezeptoren und seine Auswirkungen auf zelluläre Signalwege untersucht.

Medizin: Es wird umfassend auf sein therapeutisches Potenzial bei der Behandlung von Migräne und anderen neurologischen Erkrankungen erforscht.

Industrie: Die Synthese- und Produktionsmethoden von this compound sind von Interesse in der pharmazeutischen Herstellung und Prozessoptimierung

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Antagonisierung des Calcitonin-Gen-verwandten Peptid-Rezeptors. Dieser Rezeptor ist an der Pathophysiologie der Migräne beteiligt, und seine Blockade durch this compound hilft, die Aktivität von pronociceptiven Molekülen zu verhindern, die an der Migräne-Pathophysiologie beteiligt sind . Zu den molekularen Zielstrukturen gehören der Calcitonin-Gen-verwandte Peptid-Rezeptor, und die beteiligten Signalwege sind diejenigen, die mit Schmerz und Entzündung zusammenhängen .

Wirkmechanismus

Target of Action

Rimegepant primarily targets the Calcitonin Gene-Related Peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels. During a migraine attack, the levels of CGRP increase in the body .

Mode of Action

This compound acts as an antagonist to the CGRP receptors . It competes with CGRP for occupancy at these receptors, thereby preventing the actions of CGRP . This blockade inhibits the ability of CGRP to amplify and perpetuate the pain associated with migraine headaches .

Biochemical Pathways

By blocking CGRP receptors, this compound likely affects these pathways, leading to a reduction in the pain and other symptoms associated with migraines .

Pharmacokinetics

This compound exhibits good oral bioavailability, with approximately 64% of the drug being absorbed following oral administration . It is extensively distributed to tissues . The drug is primarily metabolized in the liver via the CYP3A4 isoenzyme, and to a lesser extent by the CYP2C9 isoenzyme . About 77% of an administered dose is eliminated unchanged, suggesting metabolism is likely to be a minor means of drug elimination . The elimination half-life of this compound is approximately 11 hours .

Result of Action

The primary result of this compound’s action is the reduction of migraine symptoms, including headache, nausea, vomiting, light sensitivity, and sound sensitivity . By blocking CGRP receptors, this compound can stop an active migraine attack and also reduce the number of attacks over time .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, high-fat foods may delay and reduce the extent of absorption . Furthermore, the drug’s action can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, sex, weight, and genetic makeup.

Biochemische Analyse

Biochemical Properties

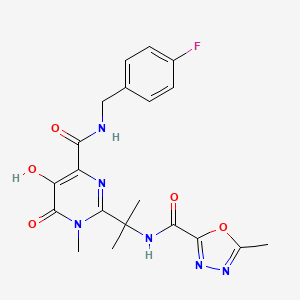

Rimegepant plays a significant role in biochemical reactions by blocking the CGRP receptors . It effectively antagonizes CGRP activity at both the CGRP receptor and the structurally related amylin 1 (AMY 1) receptor, but is approximately 30-fold more effective at blocking the CGRP receptor .

Cellular Effects

This compound influences cell function by preventing the activity of a pronociceptive molecule that has been implicated in migraine pathophysiology . It helps to abort migraine headaches and has a relatively rapid onset of effect .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the CGRP receptors . This antagonism of the CGRP pathway has become an attractive target for migraine therapy as it has no observed vasoconstrictive properties and is therefore safer for use in patients with contraindications to standard therapy .

Temporal Effects in Laboratory Settings

In pivotal phase III trials, this compound was more effective than placebo at relieving pain and the most bothersome symptom when taken as needed for the acute treatment of migraine . The beneficial effects of this compound in reducing migraine frequency and improving quality of life were maintained over the longer term (up to 52 weeks) .

Metabolic Pathways

This compound is metabolized mainly through CYP3A4 and CYP2C9 . Concurrent administration with CYP450 inducers and inhibitors result in altered levels of this compound efficacy and risk .

Transport and Distribution

The drug’s oral bioavailability is approximately 64% , indicating that it is effectively absorbed and distributed in the body.

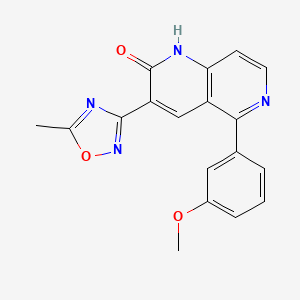

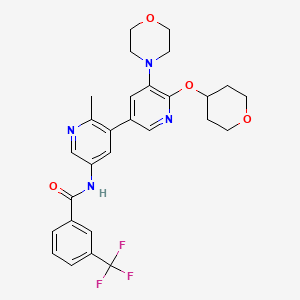

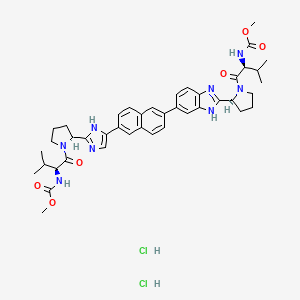

Vorbereitungsmethoden

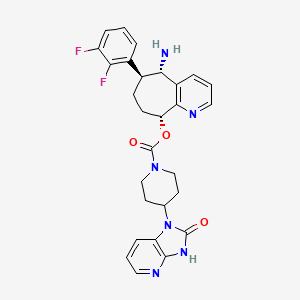

Synthetic Routes and Reaction Conditions: The synthesis of rimegepant involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a cycloheptapyridine intermediate, which is then functionalized to introduce the necessary substituents . The final step involves the coupling of this intermediate with an imidazopyridine derivative under specific reaction conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rimegepant durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei der Synthese und Modifikation von this compound üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile Reagenzien wie Natriumazid und Kaliumcyanid werden unter kontrollierten Bedingungen eingesetzt.

Hauptsächlich gebildete Produkte:

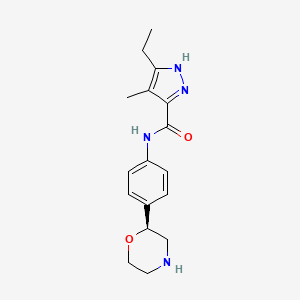

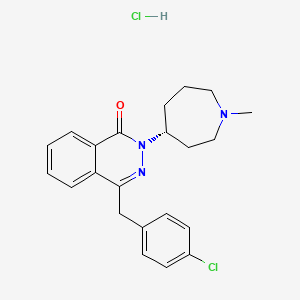

Vergleich Mit ähnlichen Verbindungen

Rimegepant wird mit anderen Calcitonin-Gen-verwandten Peptid-Rezeptor-Antagonisten wie Ubrogepant und Atogepant verglichen. Während all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist this compound einzigartig in seiner doppelten Zulassung sowohl für die akute Behandlung als auch für die präventive Behandlung von Migräne . Andere ähnliche Verbindungen umfassen:

Ubrogepant: Ein weiterer Calcitonin-Gen-verwandter Peptid-Rezeptor-Antagonist, der zur akuten Behandlung von Migräne eingesetzt wird.

Atogepant: Wird zur vorbeugenden Behandlung von Migräne eingesetzt.

Lasmiditan: Ein Serotonin-Rezeptor-Agonist, der zur akuten Behandlung von Migräne eingesetzt wird

Die einzigartige Formulierung von this compound als oral zerfallende Tablette und seine doppelte therapeutische Zulassung machen es zu einer wertvollen Option im Migränemanagement .

Eigenschaften

IUPAC Name |

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNAOFGYEFKHPB-ANJVHQHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156003 | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1289023-67-1 | |

| Record name | Rimegepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimegepant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)